Product packaging for 13,14-dihydro-15-keto Prostaglandin J2(Cat. No.:)

13,14-dihydro-15-keto Prostaglandin J2

Katalognummer: B1155028
Molekulargewicht: 334.4 g/mol
InChI-Schlüssel: GCYWVCQBMLYQGZ-BFVRRIQPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

Nomenclature and Structural Classification within Prostanoids

13,14-dihydro-15-keto PGJ2 is classified as a prostanoid, a subclass of eicosanoids characterized by a specific 20-carbon skeleton derived from arachidonic acid. hmdb.ca Structurally, it is a cyclopentenone prostaglandin (B15479496), featuring an electrophilic α,β-unsaturated ketone in the five-membered ring, a feature it shares with other J-series prostaglandins (B1171923). medchemexpress.com Its formal chemical name is 11,15-dioxo-prosta-5Z,9-dien-1-oic acid, and its IUPAC name is (Z)-7-[(1S,5R)-4-oxo-5-(3-oxooctyl)cyclopent-2-en-1-yl]hept-5-enoic acid. caymanchem.comnih.gov

Chemical and Physical Properties of 13,14-dihydro-15-keto Prostaglandin J2

Property Value Source
Molecular Formula C₂₀H₃₀O₄ caymanchem.comnih.gov
Formula Weight 334.5 g/mol caymanchem.comnih.gov
Exact Mass 334.21440943 Da nih.gov
CAS Number 2230717-14-1 caymanchem.com
ChEBI ID CHEBI:177392 nih.gov

| InChI Key | GCYWVCQBMLYQGZ-BFVRRIQPSA-N | caymanchem.com |

Contextual Significance as a Metabolite of Prostaglandin D2 and Prostaglandin J2

The significance of 13,14-dihydro-15-keto PGJ2 in lipidomics stems from its position as a downstream metabolite of Prostaglandin D2 (PGD2) and Prostaglandin J2 (PGJ2). The metabolic pathway for many prostaglandins involves two key enzymatic steps: the oxidation of the hydroxyl group at carbon-15 (B1200482) and the reduction of the double bond between carbons 13 and 14. glpbio.comcaymanchem.com

Specifically, 13,14-dihydro-15-keto PGJ2 is described as the dehydration product of 13,14-dihydro-15-keto PGD2. caymanchem.combertin-bioreagent.com It is also presumed to be a metabolite of PGJ2 through the 15-hydroxyprostaglandin dehydrogenase (15-PGDH) pathway. caymanchem.combertin-bioreagent.com This pathway is a common route for the catabolism and inactivation of various prostaglandins. glpbio.com The detection of 13,14-dihydro-15-keto PGJ2 can, therefore, serve as an indicator of active PGD2 and PGJ2 metabolism within a biological system. biorxiv.org

Academic Research Landscape and Emerging Focus Areas

The academic research landscape for 13,14-dihydro-15-keto PGJ2 is still in its early stages. There is a notable lack of published studies investigating its specific pharmacological properties or its direct formation in vivo. caymanchem.combertin-bioreagent.com Its primary role in research is currently as a reference standard in lipidomic analyses to map out prostaglandin metabolic pathways. biorxiv.orgbiorxiv.org

However, the broader family of cyclopentenone prostaglandins, particularly the J2 series, is an area of active investigation. For instance, the related PGD2 metabolite, 15-deoxy-Δ(12,14)-prostaglandin J2 (15d-PGJ2), is known for its anti-inflammatory effects and its role as a potent agonist of the peroxisome proliferator-activated receptor-gamma (PPARγ). medchemexpress.comnih.govfrontiersin.org Given the structural similarities, a potential, though unexplored, area of future research could be the investigation of whether 13,14-dihydro-15-keto PGJ2 shares any of the biological activities of other cyclopentenone prostaglandins, such as interacting with cellular signaling pathways involved in inflammation and metabolism. frontiersin.orgcvmh.fr Current research has identified related metabolites like 13,14-dihydro-15-keto PGD2 as an agonist for the CRTH2/DP2 receptor, suggesting that metabolites in this pathway can possess distinct biological activities. caymanchem.com

Table of Mentioned Compounds

Compound Name Abbreviation
This compound 13,14-dihydro-15-keto PGJ2
13,14-dihydro-15-keto Prostaglandin D2 13,14-dihydro-15-keto PGD2
13,14-dihydro-15-keto Prostaglandin E2 13,14-dihydro-15-keto PGE2
15-deoxy-Δ(12,14)-prostaglandin J2 15d-PGJ2
Arachidonic Acid AA
Prostaglandin D2 PGD2
Prostaglandin E2 PGE2
Prostaglandin J2 PGJ2

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H30O4 B1155028 13,14-dihydro-15-keto Prostaglandin J2

3D Structure

Interactive Chemical Structure Model





Eigenschaften

Molekularformel

C20H30O4

Molekulargewicht

334.4 g/mol

IUPAC-Name

(Z)-7-[(1S,5R)-4-oxo-5-(3-oxooctyl)cyclopent-2-en-1-yl]hept-5-enoic acid

InChI

InChI=1S/C20H30O4/c1-2-3-6-10-17(21)13-14-18-16(12-15-19(18)22)9-7-4-5-8-11-20(23)24/h4,7,12,15-16,18H,2-3,5-6,8-11,13-14H2,1H3,(H,23,24)/b7-4-/t16-,18+/m0/s1

InChI-Schlüssel

GCYWVCQBMLYQGZ-BFVRRIQPSA-N

Isomerische SMILES

CCCCCC(=O)CC[C@@H]1[C@H](C=CC1=O)C/C=C\CCCC(=O)O

Kanonische SMILES

CCCCCC(=O)CCC1C(C=CC1=O)CC=CCCCC(=O)O

Synonyme

11,15-dioxo-prosta-5Z,9-en-1-oic acid

Herkunft des Produkts

United States

Biosynthesis and Endogenous Formation of 13,14 Dihydro 15 Keto Prostaglandin J2

Precursor Pathways: Prostaglandin (B15479496) D2 and Prostaglandin J2 Metabolism

The journey to 13,14-dihydro-15-keto PGJ2 begins with Prostaglandin D2 (PGD2), a major product of the cyclooxygenase (COX) pathway. nih.govfrontiersin.org PGD2 is an abundant prostaglandin in various tissues and can undergo non-enzymatic dehydration to form the J2 series of prostaglandins (B1171923), including PGJ2. frontiersin.orgresearchgate.net The compound 13,14-dihydro-15-keto PGJ2 is considered a metabolite of PGJ2, formed through a specific enzymatic pathway. bertin-bioreagent.comcaymanchem.com Alternatively, it can be formed as a dehydration product of 13,14-dihydro-15-keto PGD2. bertin-bioreagent.comcaymanchem.comcaymanchem.com

The metabolism of PGJ2 gives rise to several derivatives, such as 15-deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2), which is a known ligand for the peroxisome proliferator-activated receptor-gamma (PPARγ). nih.gov The formation of 13,14-dihydro-15-keto PGJ2 represents a distinct branch of this metabolic network, involving sequential enzymatic modifications.

Enzymatic Transformation via 15-Hydroxyprostaglandin Dehydrogenase (15-PGDH)

A critical step in the catabolism of many prostaglandins is the oxidation of the hydroxyl group at the C-15 position. This reaction is catalyzed by NAD+-dependent 15-hydroxyprostaglandin dehydrogenase (15-PGDH), a key enzyme responsible for the biological inactivation of prostaglandins like PGE2 and PGF2α. jcpjournal.orggrantome.com This enzyme converts the 15(S)-hydroxyl group into a 15-keto group, yielding 15-keto metabolites. jcpjournal.orgnih.gov

In the context of 13,14-dihydro-15-keto PGJ2 formation, it is presumed that its precursor, PGJ2, undergoes a similar transformation. The 15-PGDH enzyme would first act on PGJ2 to produce an intermediate, 15-keto-PGJ2. This step is foundational for the subsequent modification of the molecule.

Role of Δ13-reductase in Saturation of the Double Bond

Following the oxidation by 15-PGDH, the next key enzymatic action involves the saturation of the double bond located at the C13-C14 position. This reduction is catalyzed by the enzyme 15-oxoprostaglandin 13-reductase, also known as Δ13-reductase. nih.gov This enzyme is integral to the catabolism of prostaglandins E and F, utilizing NADPH as a cofactor to reduce the 13,14-double bond of 15-ketoprostaglandins. nih.gov

The presence and activity of Δ13-reductase have been identified in various mammalian tissues, including the brain and eye. nih.gov In the biosynthetic pathway of 13,14-dihydro-15-keto PGJ2, Δ13-reductase would act on the 15-keto-PGJ2 intermediate. This enzymatic step results in the formation of the final compound, 13,14-dihydro-15-keto PGJ2, which now possesses a saturated bond between carbons 13 and 14 and a keto group at position 15.

Distinction from Non-enzymatic Dehydration Products

An important aspect of prostaglandin metabolism is the occurrence of non-enzymatic reactions, particularly dehydration. PGJ2 itself is formed through the non-enzymatic dehydration of PGD2. researchgate.net A similar non-enzymatic process is observed for other prostaglandin metabolites. For instance, 13,14-dihydro-15-keto PGA2 is a non-enzymatic dehydration product of 13,14-dihydro-15-keto PGE2. caymanchem.com

This highlights an alternative route to the formation of 13,14-dihydro-15-keto PGJ2. PGD2 can first be enzymatically converted to 13,14-dihydro-15-keto PGD2 (via 15-PGDH and Δ13-reductase). This metabolite then undergoes non-enzymatic dehydration to yield 13,14-dihydro-15-keto PGJ2. bertin-bioreagent.comcaymanchem.comcaymanchem.com This pathway is distinct from the direct enzymatic metabolism of PGJ2 and underscores the interplay between enzymatic and non-enzymatic steps in generating the final product.

Relationship to Other 15-keto and 13,14-dihydro Metabolites (e.g., of PGE2, PGF2α)

The metabolic pathway leading to 13,14-dihydro-15-keto PGJ2 is analogous to the catabolism of other major prostaglandins, such as PGE2 and PGF2α. These prostaglandins are also sequentially metabolized by 15-PGDH and Δ13-reductase to form their respective 13,14-dihydro-15-keto metabolites.

13,14-dihydro-15-keto PGE2 : This is a primary and rapidly formed metabolite of PGE2 found in plasma. caymanchem.com Its formation follows the same two-step enzymatic process. nih.govcaymanchem.com This metabolite can further undergo non-enzymatic dehydration to form 13,14-dihydro-15-keto PGA2. caymanchem.com

13,14-dihydro-15-keto PGF2α : As the first major plasma metabolite of PGF2α, its measurement is often used as a marker for the in vivo production of PGF2α. caymanchem.com Its concentration has been studied in various physiological and pathological contexts. nih.gov

The structural and metabolic similarities between these compounds are significant. They all represent the primary inactivation products of their parent prostaglandins, sharing the characteristic 15-keto and 13,14-dihydro features.

Table 1: Comparison of Major Prostaglandin Metabolites

Parent Prostaglandin Key Metabolizing Enzymes Primary Metabolite
Prostaglandin D2 (PGD2) 15-PGDH, Δ13-reductase 13,14-dihydro-15-keto PGD2
Prostaglandin E2 (PGE2) 15-PGDH, Δ13-reductase 13,14-dihydro-15-keto PGE2
Prostaglandin F2α (PGF2α) 15-PGDH, Δ13-reductase 13,14-dihydro-15-keto PGF2α

Enzymatic Regulation of its Production and Catabolism

The endogenous levels of 13,14-dihydro-15-keto PGJ2 are governed by the regulation of the enzymes involved in its synthesis and catabolism. The initial production of its ultimate precursor, PGD2, is dependent on the activity of cyclooxygenase (COX) enzymes. frontiersin.org

The regulation of the two key catabolic enzymes, 15-PGDH and Δ13-reductase, is crucial.

Δ13-reductase Regulation : The enzyme 15-oxoprostaglandin-Δ13-reductase, also referred to as prostaglandin reductase 2 (PGR-2), is responsible for converting 15-keto prostaglandins to their 13,14-dihydro forms. nih.gov The regulation of this enzyme's expression and activity would directly control the rate of production of 13,14-dihydro-15-keto metabolites, including that of PGJ2.

The interplay between the synthesis of the parent prostaglandin and the activity of these catabolizing enzymes ultimately determines the concentration of 13,14-dihydro-15-keto PGJ2 in vivo.

Table 2: Chemical Compounds Mentioned

Compound Name Abbreviation
13,14-dihydro-15-keto Prostaglandin J2 13,14-dihydro-15-keto PGJ2
Prostaglandin D2 PGD2
Prostaglandin J2 PGJ2
15-deoxy-Δ12,14-prostaglandin J2 15d-PGJ2
Prostaglandin E2 PGE2
Prostaglandin F2α PGF2α
13,14-dihydro-15-keto Prostaglandin D2 13,14-dihydro-15-keto PGD2
13,14-dihydro-15-keto Prostaglandin A2 13,14-dihydro-15-keto PGA2
13,14-dihydro-15-keto Prostaglandin E2 13,14-dihydro-15-keto PGE2
13,14-dihydro-15-keto Prostaglandin F2α 13,14-dihydro-15-keto PGF2α
15-Hydroxyprostaglandin Dehydrogenase 15-PGDH
15-oxoprostaglandin 13-reductase Δ13-reductase

Molecular Targets and Receptor Interactions of 13,14 Dihydro 15 Keto Prostaglandin J2

Interactions with Prostanoid Receptors

Prostanoid receptors are a family of G-protein coupled receptors that are the principal targets for most prostaglandins (B1171923). The interaction of 13,14-dihydro-15-keto PGD2 with these receptors has been characterized, providing insight into the potential activity of its J2 analogue.

The most significant and well-documented molecular target for the precursor, 13,14-dihydro-15-keto PGD2, is the Chemoattractant Receptor-Homologous Molecule expressed on Th2 cells, commonly known as CRTH2 or DP2. acs.orgnih.govcaymanchem.com This receptor is a key player in allergic inflammation. Research has identified 13,14-dihydro-15-keto PGD2 as a selective agonist for the CRTH2/DP2 receptor. acs.orgnih.govcaymanchem.com

Studies have demonstrated that 13,14-dihydro-15-keto PGD2 binds to the human CRTH2 receptor with high affinity. In equilibrium competition binding assays, its binding affinity was found to be comparable to that of PGD2, the primary endogenous ligand for this receptor.

The binding affinity of 13,14-dihydro-15-keto PGD2 for the CRTH2 receptor is particularly noteworthy when compared to its parent compound, PGD2, and other related cyclopentenone prostaglandins. Research has established a rank order of potency for binding to the human CRTH2 receptor, which highlights the high affinity of this metabolite.

One study reported the following rank order of potency for binding to hCRTH2: PGD2 > 13,14-dihydro-15-keto PGD2 > 15-deoxy-Δ¹²﹐¹⁴-PGJ2 > PGJ2 > Δ¹²-PGJ2 > 15(S)-15 methyl-PGD2. This indicates that while PGD2 has the highest affinity, its metabolite 13,14-dihydro-15-keto PGD2 is only slightly less potent.

Binding Affinities (Ki) of Prostaglandins for the Human CRTH2/DP2 Receptor

CompoundKi (nM)
Prostaglandin (B15479496) D2 (PGD2)2.4 ± 0.2
13,14-dihydro-15-keto Prostaglandin D22.91 ± 0.29
15-deoxy-Δ¹²﹐¹⁴-Prostaglandin J23.15 ± 0.32

This table presents the inhibitor constant (Ki) values, which are a measure of binding affinity. A lower Ki value indicates a higher binding affinity.

In contrast to its high affinity for the CRTH2/DP2 receptor, 13,14-dihydro-15-keto PGD2 exhibits a significantly lower affinity for the other PGD2 receptor, the DP1 receptor. Many metabolites of PGD2, including 13,14-dihydro-15-keto PGD2, retain activity at CRTH2 but are less active at DP1. This selectivity is a key feature of its pharmacological profile.

Regarding Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), another important nuclear receptor target for some prostaglandins, there is no direct evidence to suggest that 13,14-dihydro-15-keto PGJ2 or its D2 analogue are significant ligands. While other cyclopentenone prostaglandins, notably 15-deoxy-Δ¹²﹐¹⁴-PGJ2, are well-known endogenous ligands for PPARγ, this activity has not been established for 13,14-dihydro-15-keto PGJ2. nih.govnih.gov In fact, one study noted that the enzymatic pathway leading to the formation of 13,14-dihydro-15-keto-PGD2 does not appear to be biologically active in the context of certain cellular responses, in contrast to the effects mediated by PPARγ ligands. acs.org

Non-Receptor Mediated Mechanisms

Currently, there is a lack of specific evidence for non-receptor mediated mechanisms of action for 13,14-dihydro-15-keto Prostaglandin J2. While some prostaglandins can exert effects through mechanisms other than direct receptor binding, such actions have not been documented for this particular compound.

Impact of Electrophilic Nature on Molecular Interactions

Cyclopentenone prostaglandins, including the J-series, are characterized by the presence of a reactive α,β-unsaturated carbonyl group in their cyclopentenone ring. nih.govnih.gov This chemical feature makes them electrophilic and capable of forming covalent bonds with nucleophilic groups in cellular macromolecules, such as the thiol groups of cysteine residues in proteins, through a process called Michael addition. acs.orgnih.gov This covalent modification can alter the function of target proteins and is a key mechanism for the bioactivity of many cyclopentenone prostaglandins, often independent of receptor binding. nih.govnih.gov

While this is a general characteristic of cyclopentenone prostaglandins, specific studies detailing the impact of the electrophilic nature of this compound on its molecular interactions are not available in the current body of scientific literature. The biological consequences of this structural feature for this specific compound remain an area for future investigation.

Intracellular Signaling Cascades Activated by 13,14 Dihydro 15 Keto Prostaglandin J2

G-Protein Coupling and Downstream Effects (e.g., cAMP Modulation, Calcium Mobilization)

Direct evidence demonstrating the coupling of 13,14-dihydro-15-keto PGJ2 to specific G-protein-coupled receptors (GPCRs) and its subsequent effects on second messengers like cyclic AMP (cAMP) and intracellular calcium is not available in published literature. Prostaglandins (B1171923), as a class, frequently exert their effects through GPCRs, leading to modulation of adenylyl cyclase and phospholipase C activity, which in turn alters cAMP and calcium levels, respectively. biomarker.hu

However, a study investigating the therapeutic effects of Longbie capsule in a rat model of comorbid osteoporosis and osteoarthritis identified 13,14-dihydro-15-keto PGJ2 as one of the metabolites that were downregulated in response to the treatment. nih.gov The study's pathway analysis suggested that the therapeutic effects might be associated with the regulation of the cAMP signaling pathway, among others. nih.gov This finding is correlational and does not establish a direct mechanistic link between 13,14-dihydro-15-keto PGJ2 and cAMP modulation.

Research on the related metabolite, 13,14-dihydro-15-keto Prostaglandin (B15479496) E2, has shown that it does not effectively bind to the PGE2 receptors EP2 and EP4 or induce adenylate cyclase activity, which is responsible for cAMP production. caymanchem.com This suggests that the saturation of the 13,14 double bond and the oxidation at C-15 can significantly alter the receptor binding and signaling properties compared to the parent prostaglandin.

Experimental studies have indicated that some environmental contaminants may interfere with the homeostasis of intracellular calcium gradients, which can, in turn, affect systemic bioactive lipid profiles, including prostaglandins. nih.gov However, the direct effect of 13,14-dihydro-15-keto PGJ2 on calcium mobilization has not been specifically investigated.

Table 1: Research Findings on G-Protein Coupling and Downstream Effects of 13,14-dihydro-15-keto PGJ2 and Related Compounds

CompoundReceptor InteractioncAMP ModulationCalcium MobilizationReference
13,14-dihydro-15-keto Prostaglandin J2 No published dataIndirectly correlated with cAMP pathway changes in a therapeutic context. nih.govNo published data nih.gov
13,14-dihydro-15-keto Prostaglandin E2 Poor binding to EP2 and EP4 receptors. caymanchem.comDoes not induce adenylate cyclase activity. caymanchem.comNo published data caymanchem.com

Mitogen-Activated Protein Kinase (MAPK) Pathway Activation (e.g., p38, ERK1/2)

There are no direct studies detailing the activation or modulation of the Mitogen-Activated Protein Kinase (MAPK) pathway, including its key components p38 and ERK1/2, by 13,14-dihydro-15-keto PGJ2.

In contrast, the closely related precursor, 15-deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2), is a well-documented activator of MAPK signaling cascades in various cell types. For instance, in osteosarcoma cells, 15d-PGJ2 has been shown to induce a time-dependent increase in the phosphorylation and activation of ERK1/2 and p38 MAPK. nih.gov This activation is linked to the generation of reactive oxygen species (ROS) and subsequent induction of apoptosis. nih.gov The activation of the p38 MAPK pathway is also implicated in the regulation of autophagy genes in response to oxidative stress induced by other compounds. medchemexpress.com Whether 13,14-dihydro-15-keto PGJ2 retains, loses, or modifies this ability to activate MAPK pathways compared to 15d-PGJ2 is currently unknown.

Nuclear Factor-kappa B (NF-κB) System Modulation (if applicable and mechanistic)

The direct modulation of the Nuclear Factor-kappa B (NF-κB) signaling system by 13,14-dihydro-15-keto PGJ2 has not been mechanistically studied.

The precursor molecule, 15d-PGJ2, is a known potent inhibitor of the NF-κB pathway. nih.gov It has been shown to inhibit NF-κB-dependent transcription through multiple mechanisms, including the direct inhibition of the IκB kinase (IKK) complex and the inhibition of the DNA binding activity of NF-κB itself. nih.gov These inhibitory actions are considered a key part of the anti-inflammatory effects of 15d-PGJ2 and can occur independently of its activity as a PPARγ agonist. nih.gov The presence of the electrophilic carbon in the cyclopentenone ring of 15d-PGJ2 is thought to be crucial for some of its biological activities. nih.gov It remains to be determined if 13,14-dihydro-15-keto PGJ2 shares these NF-κB inhibitory properties.

Antioxidant Response Element (ARE) and NRF2 Pathway Linkages (if applicable)

There is currently no direct research linking 13,14-dihydro-15-keto PGJ2 to the activation of the Antioxidant Response Element (ARE) or the NRF2 pathway.

The NRF2-ARE pathway is a critical cellular defense mechanism against oxidative stress. Some studies have indirectly associated 13,14-dihydro-15-keto PGJ2 with pathways related to oxidative stress and cellular metabolism. For example, in a study on chronic kidney disease, 13,14-dihydro-15-keto PGJ2 was identified as one of several differential metabolites, and the study discussed the relevance of the NRF2 pathway in the context of the disease model. nih.gov However, a direct functional relationship was not established. Similarly, a study on the effects of docosahexaenoic acid in a rat model of kidney disease measured levels of 13,14-dihydro-15-keto PGJ2 but did not find significant changes in its levels in response to the intervention aimed at reducing oxidative stress.

For context, other compounds with structural similarities, such as those containing reactive electrophilic centers, are known to be potent activators of the NRF2 pathway. The ability of 13,14-dihydro-15-keto PGJ2 to engage this pathway has not been investigated.

Table 2: Summary of Signaling Pathway Interactions for 13,14-dihydro-15-keto PGJ2

Signaling PathwayInteraction with this compoundKey Findings for Related Compounds (for context)
MAPK Pathway (p38, ERK1/2) No published data available.15d-PGJ2: Induces time-dependent activation of p38 and ERK1/2 in osteosarcoma cells. nih.gov
NF-κB System No published data available.15d-PGJ2: Potently inhibits NF-κB-dependent transcription by inhibiting IKK and NF-κB DNA binding. nih.gov
ARE/NRF2 Pathway No published data available. Indirectly mentioned in metabolomic studies related to oxidative stress. nih.govOther electrophilic compounds are known activators, but data for this specific molecule is lacking.

Cellular Responses and Biological Activities of 13,14 Dihydro 15 Keto Prostaglandin J2

Immunomodulatory Effects in Isolated Cell Systems

The influence of 13,14-dh-15k-PGJ2 on the immune system is an area of active investigation, with current insights primarily derived from studies on related prostaglandins (B1171923).

Eosinophil Activation and Chemotaxis

While direct studies on 13,14-dh-15k-PGJ2 are limited, its precursor, 13,14-dihydro-15-keto-PGD2, is recognized as a selective agonist for the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), also known as the DP2 receptor. nih.govcaymanchem.com Activation of the CRTH2 receptor is known to induce chemotaxis in eosinophils, T helper type 2 cells, and basophils. nih.govcaymanchem.com This suggests a potential role for the broader family of PGD2 metabolites in allergic inflammation.

Influence on T-cell Subsets and Function

Research on the direct impact of 13,14-dh-15k-PGJ2 on T-cell subsets is not currently available. However, studies on the related compound, 15-deoxy-Δ(12,14)-prostaglandin J2 (15d-PGJ2), have shown that it can inhibit the production of Interleukin-13 (IL-13) in activated T-cells. nih.gov This inhibition occurs through a mechanism dependent on Nuclear Factor-kappa B (NF-κB). nih.gov Given that IL-13 is a key cytokine in allergic responses, this finding points to a potential anti-inflammatory role for this class of prostaglandins. nih.gov

Macrophage Activation and Cytokine Production

The effects of 13,14-dh-15k-PGJ2 on macrophages have not been directly elucidated. However, research on 15d-PGJ2 indicates that it acts as a negative regulator of macrophage functions. hmdb.ca Specifically, 15d-PGJ2 has been shown to inhibit the adhesion and phagocytosis of Escherichia coli by macrophages. hmdb.ca It also impedes chemotaxis towards zymosan-activated serum and reduces the production of superoxide (B77818) anions and hydrogen peroxide in response to certain stimuli. hmdb.ca

Anti-inflammatory Mechanisms (cellular and molecular focus)

The potential anti-inflammatory properties of this family of prostaglandins are a significant area of interest. The related compound, 15d-PGJ2, is known to exert anti-inflammatory effects through several mechanisms. One key mechanism is the covalent modification of cellular proteins, which alters their function. frontiersin.org A primary target of this action is the NF-κB pathway, a central regulator of inflammatory responses. frontiersin.org By inhibiting the NF-κB pathway, 15d-PGJ2 can suppress the expression of pro-inflammatory genes. nih.govfrontiersin.org Additionally, 15d-PGJ2 is an agonist for the Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ), a nuclear receptor with known anti-inflammatory activities. nih.gov

Anti-proliferative and Apoptotic Mechanisms (cellular and molecular focus)

Evidence from related compounds suggests that the prostaglandin (B15479496) J2 family may possess anti-proliferative and pro-apoptotic capabilities. Studies on 15d-PGJ2 have demonstrated its ability to induce apoptosis in various cancer cell lines, including human thyroid cancer cells. nih.gov In these cells, 15d-PGJ2 was found to upregulate Suppressor of Cytokine Signaling 3 (SOCS3), which in turn inhibits the Interleukin-6 (IL-6) signaling pathway, a key driver of cell proliferation in many cancers. nih.gov Furthermore, 15d-PGJ2 has been shown to inhibit the proliferation of vascular smooth muscle cells, suggesting a role in modulating vascular remodeling. nih.gov

Effects on Specific Cell Types (e.g., cardiomyocytes, smooth muscle cells)

The influence of these prostaglandins extends to various cell types, with notable effects observed in cardiomyocytes and smooth muscle cells, primarily through studies of 15d-PGJ2.

Cardiomyocytes: Research indicates that 15d-PGJ2 can promote inflammation and apoptosis in cardiomyocytes. nih.gov This effect is mediated through the DP2 receptor and the subsequent activation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, leading to the production of Tumor Necrosis Factor-alpha (TNF-α). nih.gov

Smooth Muscle Cells: In vascular smooth muscle cells, 15d-PGJ2 has been shown to inhibit proliferation. nih.govelsevierpure.com This action is significant in the context of vascular remodeling and diseases such as hypertension. nih.govelsevierpure.com The effects of 15d-PGJ2 in these cells are complex and may be mediated through both PPAR-γ dependent and independent pathways. nih.govelsevierpure.com

Interactive Data Table: Effects of Related Prostaglandins on Various Cell Types

CompoundCell TypeObserved EffectKey Pathway(s)
13,14-dihydro-15-keto-PGD2EosinophilsInduces chemotaxisCRTH2/DP2 Receptor
15-deoxy-Δ(12,14)-prostaglandin J2T-cellsInhibits IL-13 productionNF-κB
15-deoxy-Δ(12,14)-prostaglandin J2MacrophagesInhibits adhesion, phagocytosis, and chemotaxisNot specified
15-deoxy-Δ(12,14)-prostaglandin J2Human Thyroid Cancer CellsInduces apoptosis, upregulates SOCS3IL-6 Signaling
15-deoxy-Δ(12,14)-prostaglandin J2CardiomyocytesPromotes inflammation and apoptosisDP2/MAPK/TNF-α
15-deoxy-Δ(12,14)-prostaglandin J2Vascular Smooth Muscle CellsInhibits proliferationPPAR-γ dependent and independent

Role of 13,14 Dihydro 15 Keto Prostaglandin J2 in Preclinical in Vitro and in Vivo Disease Models

Mechanistic Insights from Allergic Inflammation Models (e.g., airway eosinophilia)

In the context of allergic inflammation, particularly airway eosinophilia, the close structural analog 13,14-dihydro-15-keto Prostaglandin (B15479496) D2 (DK-PGD2) has been a primary focus of investigation. DK-PGD2 is a selective agonist for the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), a key receptor implicated in allergic responses. herts.ac.uknih.govcaymanchem.com

Aerosolized administration of DK-PGD2 in guinea pig models has been shown to induce the accumulation of eosinophils in the lungs. herts.ac.uk This effect is mediated through the activation of CRTH2 receptors, as treatment with a CRTH2 receptor antagonist, ramatroban, inhibits this airway eosinophilia. herts.ac.uk Mechanistically, it is suggested that inhaled DK-PGD2 directly recruits eosinophils from the bloodstream into the lungs, leading to a temporary decrease in blood eosinophil counts shortly after exposure. herts.ac.uk Subsequently, the body compensates by releasing more eosinophils from the bone marrow to restore normal blood levels. herts.ac.uk

An important mechanistic finding is that DK-PGD2-induced airway eosinophilia appears to be independent of Interleukin-5 (IL-5), a cytokine traditionally known to be a major driver of eosinophil production and survival. herts.ac.uk This was demonstrated in studies where an anti-IL-5 antibody, which effectively blocked platelet-activating factor (PAF)-induced eosinophilia, had no inhibitory effect on the eosinophil accumulation caused by DK-PGD2. herts.ac.uk This suggests a direct chemotactic effect of DK-PGD2 on eosinophils mediated by the CRTH2 receptor.

The activation of the CRTH2 receptor by PGD2 and its metabolites, including DK-PGD2, can induce a rapid change in eosinophil shape, promote their degranulation, and increase the production of chemokines. nih.gov Furthermore, PGD2 metabolites can mobilize eosinophils from the bone marrow and prime them for chemotaxis in response to other chemoattractants. nih.gov

Table 1: Mechanistic Effects of DK-PGD2 in Allergic Airway Inflammation Models

Model System Key Finding Mechanism Reference
Guinea PigInduces airway eosinophiliaActivation of CRTH2 receptor, direct recruitment of eosinophils from blood herts.ac.uk
Guinea PigEosinophilia is IL-5 independentDirect chemotactic effect via CRTH2, not reliant on IL-5 mediated eosinophil production herts.ac.uk
Human Eosinophils (in vitro)Induces morphological changes and degranulationSelective agonism of the CRTH2 receptor nih.gov

Contribution to Inflammatory Responses in Sepsis Models

Direct research on the role of 13,14-dihydro-15-keto Prostaglandin J2 in sepsis is limited. However, studies on other 15-keto prostaglandins (B1171923) provide insights into the potential anti-inflammatory roles of this class of molecules in the context of sepsis.

For instance, 15-keto-PGE2, a metabolite of PGE2, has been shown to mitigate inflammatory responses in experimental sepsis models. nih.gov In mouse models of lipopolysaccharide (LPS)-induced endotoxemia and cecal ligation/puncture (CLP)-induced sepsis, treatment with 15-keto-PGE2 improved survival rates. nih.gov Mechanistically, 15-keto-PGE2 reduced the production of pro-inflammatory cytokines in macrophages. nih.gov It also increased the levels of the antioxidant transcription factor Nrf2 and the expression of antioxidant genes. nih.gov This suggests that 15-keto-PGE2 exerts its protective effects through both anti-inflammatory and antioxidant pathways.

Furthermore, studies have investigated the levels of 15-keto-13,14-dihydro-PGF2α, a stable metabolite of PGF2α, as an indicator of cyclooxygenase activity during inflammation. In a pig model of endotoxin-induced acute inflammation, plasma levels of 15-keto-13,14-dihydro-PGF2α increased significantly, highlighting the involvement of the prostaglandin pathway in the systemic inflammatory response of sepsis. nih.gov

While these findings are for related compounds, they suggest that 15-keto prostaglandins can play a significant role in modulating the intense inflammatory cascade characteristic of sepsis. The specific contribution of 13,14-dihydro-15-keto PGJ2 in this complex process remains an area for future investigation.

Influence on Cell Growth and Survival in Cancer Models (focus on cellular mechanisms)

There is a lack of direct studies on the effects of this compound on cancer cell growth and survival. However, extensive research on the related compound 15-deoxy-Δ(12,14)-prostaglandin J2 (15d-PGJ2) and comparative studies with dihydro forms of other prostaglandins offer significant mechanistic clues.

15d-PGJ2 has been shown to possess antiproliferative and pro-apoptotic activities in various cancer cell lines. nih.gov Its mechanisms of action are multifaceted and include the induction of cell cycle arrest, typically at the G2/M or G1-S phase, and the promotion of apoptosis. nih.gov These effects are often linked to the activation of the peroxisome proliferator-activated receptor-gamma (PPARγ). nih.govmdpi.com

Crucially, the biological activity of these prostaglandins is often dependent on their chemical structure, particularly the presence of an electrophilic α,β-unsaturated carbonyl group in the cyclopentenone ring. This reactive group allows for covalent adduction to and modulation of key signaling proteins.

A study on 15-keto PGE2 demonstrated its ability to suppress STAT3 signaling, a key pathway for cancer cell proliferation and survival. nih.gov However, its non-electrophilic analog, 13,14-dihydro-15-keto PGE2 , failed to inhibit STAT3 signaling and could not suppress the growth and transformation of breast cancer cells. nih.gov This strongly suggests that the saturation of the 13,14-double bond, as is the case in 13,14-dihydro-15-keto PGJ2, abrogates this particular anti-cancer activity.

Similarly, another study showed that 9,10-dihydro-15d-PGJ2, a non-electrophilic analog of 15d-PGJ2, was unable to induce an epithelial-to-mesenchymal transition (EMT) in breast cancer cells, a process that 15d-PGJ2 could promote. jcpjournal.org Furthermore, in osteosarcoma cells, 9,10-dihydro-15d-PGJ2 did not exhibit the toxic effects seen with 15d-PGJ2. mdpi.com

These findings collectively suggest that this compound, lacking the key α,β-unsaturated carbonyl moiety, is unlikely to possess the same potent anti-proliferative and pro-apoptotic effects observed with 15d-PGJ2 and other related electrophilic prostaglandins.

Table 2: Comparative Effects of Prostaglandins and their Dihydro Analogs in Cancer Models

Compound Cell Line/Model Effect Underlying Mechanism Reference
15-keto PGE2MCF10A-ras (Breast Cancer)Inhibited cell growth and transformationSuppression of STAT3 signaling nih.gov
13,14-dihydro-15-keto PGE2 MCF10A-ras (Breast Cancer)No inhibition of cell growth or STAT3 signalingLack of electrophilic α,β-unsaturated carbonyl group nih.gov
15d-PGJ2MCF-7 (Breast Cancer)Promoted Epithelial-to-Mesenchymal Transition (EMT)Presence of electrophilic α,β-unsaturated carbonyl group jcpjournal.org
9,10-dihydro-15d-PGJ2MCF-7 (Breast Cancer)Failed to induce EMTLack of electrophilic α,β-unsaturated carbonyl group jcpjournal.org
15d-PGJ2Osteosarcoma cellsInduced apoptosisROS-dependent activation of MAPKs mdpi.com
9,10-dihydro-15d-PGJ2Osteosarcoma cellsDid not show toxic effectsLack of electrophilic α,β-unsaturated carbonyl group mdpi.com

Investigation in Other Mechanistic Disease Models (e.g., neuroinflammation, cardiovascular injury)

Published research on the specific role of this compound in neuroinflammation and cardiovascular injury models is currently not available in the reviewed literature.

However, the broader family of J2 prostaglandins has been implicated in neuroinflammatory processes, exhibiting both pro- and anti-inflammatory effects. mdpi.com For instance, 15d-PGJ2 is known to be produced during inflammation and can influence neuronal cell fate.

In a different context, a study on opioid-induced constipation, which involves neuronal pathways in the gut, identified 13,14-dihydro-15-keto-PGE2 as a metabolite that can alleviate this condition. nih.gov It was found to stimulate the secretion of chromogranin A and 5-hydroxytryptamine (serotonin) from neuroendocrine-like cells and modulate ion channel activity. nih.gov While not directly a model of neuroinflammation, this finding indicates that dihydro-keto prostaglandins can have bioactivity in systems involving neuronal cells.

Regarding cardiovascular injury, there is a notable absence of studies investigating the effects of this compound.

The lack of specific data for 13,14-dihydro-15-keto PGJ2 in these disease models underscores the need for further research to elucidate its potential physiological and pathological roles.

Chemical Biology and Structure Activity Relationships of 13,14 Dihydro 15 Keto Prostaglandin J2

Importance of the Cyclopentenone Ring and α,β-Unsaturated Carbonyl Group

The defining structural feature of 13,14-dihydro-15-keto PGJ₂ and its J-series counterparts is the cyclopentenone ring containing an α,β-unsaturated carbonyl group. This moiety is a powerful electrophile, rendering the molecule highly reactive towards nucleophiles, particularly the thiol groups of cysteine residues in proteins. This reactivity is central to the biological activity of cyclopentenone prostaglandins (B1171923), allowing them to form covalent adducts with a variety of cellular proteins, thereby modulating their function. This mechanism of action is distinct from the receptor-mediated signaling of many other prostaglandins.

The electrophilic nature of the cyclopentenone ring enables these prostaglandins to interact with and modulate the activity of key signaling proteins. For instance, the related compound 15d-PGJ₂ is known to covalently modify and inhibit the activity of nuclear factor-kappa B (NF-κB), a critical transcription factor in the inflammatory response. This interaction is a cornerstone of the anti-inflammatory effects of cyclopentenone prostaglandins. Furthermore, the α,β-unsaturated carbonyl group is implicated in the activation of the Nrf2-antioxidant response element pathway, which upregulates the expression of cytoprotective genes.

While direct evidence for 13,14-dihydro-15-keto PGJ₂ is wanting, its structural similarity to 15d-PGJ₂ strongly suggests that the cyclopentenone ring and its inherent electrophilicity are pivotal to its yet-to-be-characterized biological activities. The saturation of the 13,14-double bond in 13,14-dihydro-15-keto PGJ₂ compared to other J-series prostaglandins may subtly alter the reactivity of the cyclopentenone ring, a nuance that warrants further investigation.

Impact of Stereochemistry on Receptor Binding and Cellular Activity

The stereochemical configuration of prostaglandins is a critical determinant of their biological activity, influencing their binding affinity to receptors and their subsequent cellular effects. Prostaglandins possess multiple chiral centers, and subtle changes in the spatial arrangement of their functional groups can lead to dramatic differences in their pharmacological profiles.

For example, the orientation of the hydroxyl and carboxyl groups, as well as the side chains, dictates the specificity and avidity of prostaglandin (B15479496) binding to their cognate G protein-coupled receptors. In the case of 13,14-dihydro-15-keto PGE₂, a closely related metabolite, it has been shown to have significantly lower binding affinity for the EP₂ and EP₄ receptors compared to its parent compound, PGE₂. caymanchem.com This difference in binding is attributed to the structural changes resulting from the reduction of the 13,14-double bond and oxidation of the 15-hydroxyl group.

Although specific receptor binding studies for 13,14-dihydro-15-keto PGJ₂ are not available, it is reasonable to surmise that its stereochemistry plays a crucial role in its potential interactions with cellular targets. The spatial arrangement of the cyclopentenone ring and the two side chains will undoubtedly influence its ability to fit into the binding pockets of receptors or the active sites of enzymes. The precise stereochemical requirements for the activity of 13,14-dihydro-15-keto PGJ₂ remain an open area for future research.

Derivatization and Analog Synthesis for Mechanistic Probes

The synthesis of derivatives and analogs of bioactive molecules is a powerful strategy for elucidating their mechanisms of action and for developing novel therapeutic agents. In the context of 13,14-dihydro-15-keto PGJ₂, the creation of chemical probes could help to identify its cellular binding partners and to dissect its signaling pathways.

Given the importance of the electrophilic cyclopentenone ring, one approach to creating mechanistic probes would be to synthesize analogs with modified reactivity. For instance, the introduction of electron-withdrawing or electron-donating groups in the vicinity of the α,β-unsaturated carbonyl system could either enhance or diminish its electrophilicity, allowing for a systematic investigation of the role of covalent adduction in its biological effects.

Furthermore, the synthesis of biotinylated or fluorescently tagged analogs of 13,14-dihydro-15-keto PGJ₂ would enable affinity-based proteomics and imaging studies to identify its cellular binding proteins. These probes could be instrumental in pulling down and identifying the specific proteins that are targeted by this prostaglandin, providing direct evidence for its mechanism of action.

While the synthesis of derivatives of 13,14-dihydro-15-keto PGJ₂ has not been reported, the extensive literature on the synthesis of other prostaglandins provides a solid foundation for such endeavors. The development of these chemical tools will be indispensable for unraveling the enigmatic biological functions of this intriguing prostaglandin metabolite.

Analytical Methodologies for Quantification and Profiling in Research

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Approaches

LC-MS/MS has become the definitive method for the analysis of eicosanoids, including prostaglandins (B1171923). Its high selectivity, sensitivity, and ability to analyze compounds without prior chemical derivatization make it superior for quantifying these lipid mediators in complex mixtures. nih.govmdpi.com An LC-MS/MS method for analyzing 13,14-dh-15k-PGJ2 would follow the well-established principles used for its chemical relatives.

The primary goal of sample preparation is to isolate the analyte of interest from interfering matrix components (e.g., proteins, salts, phospholipids) and to concentrate it to a level suitable for detection. caymanchem.com For prostaglandins, solid-phase extraction (SPE) is the most widely used and effective technique. nih.govaocs.org

A typical SPE protocol for extracting prostaglandins from a biological fluid like plasma involves the following steps:

Acidification: The sample is acidified to a pH of approximately 3.5 to protonate the carboxylic acid group on the prostaglandin (B15479496), making it less water-soluble and promoting its retention on a reverse-phase sorbent. arborassays.com

Column Conditioning: A C18 reverse-phase SPE cartridge is conditioned with an organic solvent (e.g., methanol (B129727) or ethanol) followed by water to activate the stationary phase. arborassays.com

Sample Loading: The acidified sample is loaded onto the SPE cartridge. The prostaglandins bind to the C18 sorbent, while more polar, water-soluble impurities pass through.

Washing: The cartridge is washed with a low-concentration organic solvent (e.g., 10-15% methanol in water) and often a non-polar solvent like hexane (B92381) to remove remaining polar impurities and some neutral lipids, respectively. aocs.orgarborassays.com

Elution: The purified prostaglandins are eluted from the cartridge using a strong organic solvent, such as methyl formate (B1220265) or methanol. aocs.org The eluate is then typically evaporated to dryness and reconstituted in the initial mobile phase for LC-MS/MS analysis. lipidmaps.org

A significant challenge in prostaglandin analysis is the prevalence of isomers—compounds with the same chemical formula and mass but different structures. For instance, the well-studied prostaglandins PGD2 and PGE2 are isomers that often require complete chromatographic separation for unambiguous quantification. nih.gov Similarly, 13,14-dh-15k-PGJ2 would co-exist with other metabolites of similar mass.

Effective chromatographic separation, typically using a C18 reverse-phase column with a gradient of water and acetonitrile (B52724) containing a weak acid like formic or acetic acid, is essential to resolve these isomers before they enter the mass spectrometer. nih.govnih.gov The extremely low physiological concentrations of prostaglandins, often in the picomolar to nanomolar range, demand the high sensitivity afforded by modern tandem mass spectrometers operating in multiple reaction monitoring (MRM) mode. nih.gov Recent advances have explored techniques like silver cationization to enhance ionization efficiency and MS3 fragmentation to help differentiate isomers, which could be applied to complex analyses where chromatographic separation is incomplete. nih.gov

The use of a stable isotope-labeled internal standard is indispensable for achieving high precision and accuracy in mass spectrometry-based quantification. clearsynth.com For prostaglandins, deuterated analogs (where several hydrogen atoms are replaced by deuterium) are the standards of choice. caymanchem.com

A known amount of the deuterated standard (e.g., 13,14-dh-15k-PGJ2-d4, if available) is added to the biological sample at the very beginning of the extraction process. lipidmaps.org This standard is chemically identical to the analyte and therefore behaves similarly during extraction, chromatography, and ionization. However, because it has a higher mass, it can be distinguished from the endogenous, non-labeled analyte by the mass spectrometer. By measuring the ratio of the endogenous analyte to the known amount of the internal standard, analysts can correct for any analyte loss during sample preparation and for variations in instrument response (matrix effects), ensuring highly accurate quantification. lipidmaps.orgclearsynth.com Commercially available deuterated standards for many related prostaglandins, including 15-deoxy-Δ12,14-PGJ2-d4 and metabolites like 13,14-dihydro-15-keto-PGE2-d4, are routinely used for this purpose. caymanchem.commedchemexpress.com

Gas Chromatography-Mass Spectrometry (GC-MS) Techniques

Before the widespread adoption of LC-MS/MS, GC-MS was a primary tool for the sensitive analysis of prostaglandins. However, GC-MS requires that analytes be chemically volatile and thermally stable, which prostaglandins are not in their native state. youtube.com Therefore, a multi-step derivatization process is mandatory. nih.gov

For a compound like 13,14-dh-15k-PGJ2, this process would typically involve:

Esterification: The carboxylic acid group is converted to an ester, commonly a methyl ester (ME), to reduce polarity.

Oximation: The two ketone groups (at C-11 and C-15) are reacted with an oximating agent to form methoxime (MO) derivatives. This step is crucial as it protects the keto groups from degradation and unwanted cyclization at high temperatures. nih.gov

Silylation: Any remaining hydroxyl groups would be converted to trimethylsilyl (B98337) (TMS) ethers to further increase volatility.

While highly sensitive, especially when using negative-ion chemical ionization (NICI), the derivatization procedure is time-consuming and can introduce analytical variability. nih.govnih.gov

Immunoassay Methods (e.g., EIA, RIA) for Research Purposes

Immunoassays, such as Enzyme-Linked Immunosorbent Assay (ELISA) and Radioimmunoassay (RIA), are methods based on the highly specific binding of an antibody to its antigen. jci.org These are competitive assays where the prostaglandin present in a sample competes with a known amount of labeled prostaglandin (the tracer) for a limited number of binding sites on a specific antibody. rndsystems.comthermofisher.com The resulting signal is inversely proportional to the concentration of the prostaglandin in the sample.

These methods can be extremely sensitive and are suitable for high-throughput screening. mdpi.com However, a significant drawback is the potential for cross-reactivity. An antibody raised against 13,14-dh-15k-PGJ2 might also bind to other structurally similar metabolites, leading to an overestimation of the true concentration. ahajournals.org Because of this, immunoassay data should ideally be validated with a more specific method like LC-MS/MS, which is now considered the gold standard for prostaglandin quantification. mdpi.com

Table 1: Comparison of Analytical Methodologies for Prostaglandin Analysis

MethodologyPrincipleAdvantagesDisadvantages
LC-MS/MSChromatographic separation followed by mass-based detection and fragmentation.High specificity and sensitivity; no derivatization needed; can quantify multiple analytes simultaneously.High initial instrument cost; potential for matrix effects.
GC-MSChromatographic separation of volatile derivatives followed by mass-based detection.Excellent sensitivity and chromatographic resolution.Requires extensive and time-consuming chemical derivatization; not suitable for thermally unstable compounds.
Immunoassay (EIA/RIA)Competitive binding of analyte and tracer to a specific antibody.High sensitivity; high throughput; lower instrument cost.Potential for cross-reactivity with related metabolites leading to inaccurate results; only measures one analyte at a time.

Application in Lipidomics for Endogenous Prostaglandin Production Assessment

Lipidomics is a systems-level approach that aims to provide a comprehensive and quantitative profile of the complete set of lipids (the lipidome) in a biological system. nih.govnih.gov LC-MS/MS is the cornerstone technology for most lipidomics studies. frontiersin.org

Instead of measuring a single molecule, a lipidomics approach would quantify 13,14-dh-15k-PGJ2 alongside its precursors (PGD2, PGJ2, 15d-PGJ2) and other related eicosanoids from different metabolic pathways (e.g., PGE2, PGF2α, leukotrienes). This provides a powerful "snapshot" of the entire inflammatory lipid mediator network. By analyzing the ratios of metabolites to their precursors, researchers can infer the activity of specific enzymatic pathways. frontiersin.org For example, observing an accumulation of 13,14-dh-15k-PGJ2 relative to its parent prostaglandin could signify increased activity of the enzymes responsible for that conversion. This holistic view is critical for understanding the dynamic regulation of prostaglandin production in both health and disease. nih.gov

Future Research Directions and Unanswered Questions

Elucidation of Novel Biological Activities and Molecular Targets

The foremost challenge and opportunity lie in the initial characterization of the biological effects of 13,14-dihydro-15-keto PGJ2. While its parent compounds and related metabolites, such as 15-deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2), are known to possess anti-inflammatory, antitumor, and antiviral properties, it remains to be seen if these traits are shared by 13,14-dihydro-15-keto PGJ2. bertin-bioreagent.comfrontiersin.org Future research should systematically screen this compound across a wide array of cellular and physiological systems.

A primary focus will be the identification of its molecular targets. Cyclopentenone prostaglandins (B1171923) are known to interact with cellular proteins through covalent modification, a mechanism dependent on the reactive α,β-unsaturated carbonyl group in the cyclopentenone ring. frontiersin.org A key research question is whether 13,14-dihydro-15-keto PGJ2 retains this reactivity and, if so, which proteins it modifies. Techniques such as chemical proteomics will be instrumental in identifying these targets. rsc.org Furthermore, its potential to act as a ligand for nuclear receptors, particularly Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ), a known target of 15d-PGJ2, warrants thorough investigation. frontiersin.org

Table 1: Potential Biological Activities for Future Investigation

Biological Area Rationale for Investigation (Based on Related Compounds) Key Research Questions
Inflammation Parent compound PGJ2 and metabolite 15d-PGJ2 have potent anti-inflammatory effects. frontiersin.org Does it suppress inflammatory gene expression (e.g., iNOS, TNF-α, COX-2)? Does it modulate immune cell function?
Oncology PGJ2 and its metabolites exhibit antitumor activity. bertin-bioreagent.com Does it inhibit cancer cell proliferation? Does it induce apoptosis in tumor cells?
Virology PGJ2 metabolites have shown antiviral activity. bertin-bioreagent.com Does it inhibit the replication of clinically relevant viruses?
Metabolism Related prostaglandins are ligands for PPAR-γ, a key metabolic regulator. frontiersin.org Does it activate PPAR-γ? Does it influence adipocyte differentiation or glucose metabolism?

Detailed Characterization of Signaling Pathways

Once novel biological activities are identified, the next critical step is to delineate the signaling pathways through which 13,14-dihydro-15-keto PGJ2 exerts its effects. For cyclopentenone prostaglandins, signaling can be broadly categorized into receptor-dependent and receptor-independent mechanisms.

Future studies should investigate its interaction with known prostanoid receptors, such as the DP1 and DP2 (CRTH2) receptors, although it is worth noting that related metabolites can sometimes have different receptor-binding profiles than their precursors. caymanchem.comcaymanchem.com For instance, 13,14-dihydro-15-keto PGD2 is a selective agonist for the CRTH2/DP2 receptor. caymanchem.com

A significant area of future research will be its impact on major signaling cascades, particularly the NF-κB pathway, which is a key regulator of inflammation. The ability of 15d-PGJ2 to inhibit NF-κB signaling through covalent modification of key components of this pathway provides a strong rationale for investigating similar effects of 13,14-dihydro-15-keto PGJ2. frontiersin.org Additionally, its potential to activate the Nrf2 signaling pathway, a critical regulator of cellular antioxidant responses, should be explored, as this has been observed with other prostaglandin (B15479496) metabolites. rsc.org

Development of Selective Chemical Probes and Modulators

Progress in understanding the specific functions of 13,14-dihydro-15-keto PGJ2 will be greatly accelerated by the development of selective chemical tools. Currently, research is hampered by the lack of such probes. Future synthetic chemistry efforts should focus on creating:

Biotinylated or Tagged Analogs: These would be invaluable for affinity purification and identification of binding partners and molecular targets through proteomics approaches.

Selective Agonists and Antagonists: If this compound is found to interact with specific receptors, the development of selective modulators will be crucial for dissecting its receptor-mediated effects from its receptor-independent actions.

Metabolically Stable Analogs: Creating analogs resistant to degradation could help in elucidating its functions in vivo by providing a longer duration of action.

These chemical tools will be essential for moving from in vitro observations to understanding the physiological and pathophysiological roles of this compound in complex biological systems.

Exploration of Its Role in Uncharacterized Biological Processes

The known prostaglandins and their metabolites are involved in a vast range of physiological and pathological processes, from inflammation and immunity to cardiovascular function and neuroscience. frontiersin.orghmdb.cahmdb.ca Given that 13,14-dihydro-15-keto PGJ2 is a presumed metabolite, it is plausible that it has roles in processes where its precursors are known to be active, yet it may also possess unique functions.

Future research should cast a wide net to explore its involvement in areas that have not been the primary focus of prostaglandin research. For example, the role of related prostaglandin metabolites in processes like the regulation of gut motility has been a recent area of investigation. nih.gov Untargeted metabolomics and lipidomics studies in various disease models may reveal correlations between the levels of 13,14-dihydro-15-keto PGJ2 and specific pathological states, providing clues to its function.

Integration with Multi-omics Approaches for Systems-Level Understanding

To achieve a holistic understanding of the biological significance of 13,14-dihydro-15-keto PGJ2, a systems-level approach integrating various "omics" technologies will be indispensable.

Proteomics: As mentioned, chemical proteomics can identify direct protein targets of covalent modification. rsc.org Global proteomics can also provide a broader view of how cellular protein expression changes in response to treatment with the compound.

Transcriptomics: RNA sequencing (RNA-seq) will be essential to determine how 13,14-dihydro-15-keto PGJ2 modulates gene expression. This can help to identify the transcription factors and signaling pathways it influences, such as the NF-κB and Nrf2 pathways. frontiersin.orgrsc.org

Metabolomics and Lipidomics: These approaches can place 13,14-dihydro-15-keto PGJ2 within the broader metabolic network. By analyzing how its levels change in different conditions and how it, in turn, affects the levels of other metabolites, a more complete picture of its metabolic context can be constructed. Recent studies have utilized lipidomic profiling to understand the role of the PGE2 pathway in kidney disease, a methodology that could be applied here. frontiersin.org

By integrating data from these different levels of biological organization, researchers can build comprehensive models of the function of 13,14-dihydro-15-keto PGJ2, moving beyond a linear understanding of its effects to a network-based appreciation of its role in health and disease.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
13,14-dihydro-15-keto Prostaglandin J2
Reactant of Route 2
13,14-dihydro-15-keto Prostaglandin J2

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.